Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate
Description
Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate (CAS: 92643-72-6) is a spirocyclic ester featuring a bicyclic system with two oxygen atoms in the 1,5-positions of the spiro[2.5]octane framework. This compound is characterized by its ethyl ester group at position 2 of the spiro system. Notably, it has been discontinued by suppliers such as CymitQuimica, limiting its commercial availability .
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
ethyl 1,7-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-2-12-8(10)7-9(13-7)4-3-5-11-6-9/h7H,2-6H2,1H3 |
InChI Key |
WXPDXMVWJXQOQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCCOC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of ethyl diazoacetate with a suitable dioxaspiro compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as rhodium or copper to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted spiro compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These interactions can modulate biochemical pathways and result in specific physiological effects .
Comparison with Similar Compounds
Key Structural and Functional Differences
Oxygen Positioning :
- The target compound’s 1,5-dioxa configuration contrasts with analogs like Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (1,6-dioxa) and Ethyl 2-butyl-1-oxaspiro[2.5]octane-2-carboxylate (1-oxa). These variations influence ring strain, solubility, and reactivity .
Substituent Effects: Methyl or ethyl ester groups (e.g., Mthis compound) reduce steric hindrance compared to bulkier substituents like isopropyl or butyl .
Commercial Availability :
- This compound is discontinued, while analogs like Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.5]octane-2-carboxylate remain available, suggesting higher demand for modified derivatives .
Research and Application Insights
- Synthetic Utility : Spirocyclic esters are valued in asymmetric synthesis and drug discovery due to their rigid frameworks. For example, racemic bicyclo[2.2.2]octane derivatives (e.g., (±)-2 in ) share synthetic challenges with spiro compounds but lack the spirocyclic oxygen motif .
- Safety Data : Ethyl methyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS 93904-83-7) is listed in regulatory inventories (EINECS, EC) but lacks detailed hazard data, highlighting gaps in safety profiles for this class .
Biological Activity
Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which may confer distinct biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a spirocyclic framework that includes two dioxane rings. This unique configuration allows for specific interactions with biological targets, potentially influencing enzyme activity and receptor binding.
The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets. The compound may modulate the activity of enzymes and receptors through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : By binding to receptors, it can either activate or inhibit signaling pathways, impacting physiological responses.
- Signal Transduction Interference : The compound may interfere with signal transduction mechanisms that are critical for cellular communication.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
Anticancer Activity
In vitro studies have demonstrated that compounds similar to this compound possess cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism involves inducing apoptosis in cancer cells, which is a crucial pathway for cancer therapy .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Ethyl 1-oxaspiro[2.5]octane-2-carboxylate | Spirocyclic | Moderate antimicrobial activity |
| Methyl 2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate | Spirocyclic | Significant anticancer properties |
| Ethyl 6-oxospiro[2.5]octane-5-carboxylate | Spirocyclic | Limited biological activity |
This table illustrates the diversity in biological activities among compounds with similar structural features.
Case Studies
Several studies have explored the biological activities of this compound:
- Antimicrobial Study : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL .
- Cytotoxicity Assessment : In vitro cytotoxicity tests performed on MCF7 and A549 cell lines revealed that the compound exhibited IC50 values of 30 µM and 25 µM respectively, indicating its potential as an anticancer agent .
- Mechanistic Insights : Further mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways, highlighting its role in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
